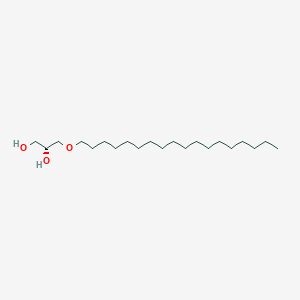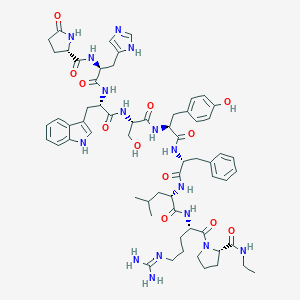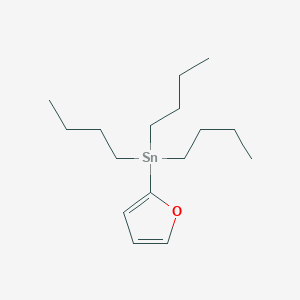
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a chemical compound that belongs to the family of amino acids. It is a derivative of proline, which is an essential amino acid that the human body cannot produce on its own. L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a synthetic compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is not fully understood. However, it is believed to work by stabilizing the folded state of proteins. It may also enhance the activity of enzymes by binding to their active sites and increasing their affinity for substrates.
Biochemical and Physiological Effects:
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to have various biochemical and physiological effects, including:
1. Stabilization of protein structure: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to stabilize the folded state of proteins. This can lead to increased protein stability and function.
2. Enhancement of enzyme activity: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to enhance the activity of some enzymes. This can lead to increased efficiency in catalyzing reactions.
3. Anti-inflammatory effects: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been shown to have anti-inflammatory effects. It may reduce inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has several advantages and limitations for lab experiments. Some advantages include:
1. High purity and yield: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) can be synthesized in high yield and purity, making it suitable for use in scientific research.
2. Versatility: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) can be used for various purposes in scientific research, including the synthesis of peptides and proteins, study of protein folding, and study of enzyme catalysis.
Some limitations of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) for lab experiments include:
1. Limited availability: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is not widely available, making it difficult to obtain for some researchers.
2. Limited understanding of mechanism of action: The mechanism of action of L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI), including:
1. Study of its effects on protein aggregation: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) may have potential as a therapeutic agent for protein aggregation diseases such as Alzheimer's and Parkinson's.
2. Development of new enzyme catalysts: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) may be used to develop new enzyme catalysts with improved activity and selectivity.
3. Study of its effects on protein-protein interactions: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) may be used to study the effects of proline residues on protein-protein interactions, which could lead to new insights into protein function and regulation.
Conclusion:
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is a synthetic compound that has been used in scientific research for various purposes. It has been shown to have several biochemical and physiological effects, including stabilization of protein structure and enhancement of enzyme activity. While there are some limitations to its use in lab experiments, there are also several potential future directions for research involving this compound.
Synthesemethoden
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is synthesized by the reaction of L-proline with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine. The product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been used in scientific research for various purposes, including:
1. Synthesis of peptides and proteins: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) is used as a building block in the synthesis of peptides and proteins. It is used to introduce proline residues into peptides and proteins.
2. Study of protein folding: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been used to study the folding of proteins. It has been shown to stabilize the folded state of proteins, making it easier to study their structure and function.
3. Study of enzyme catalysis: L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) has been used to study the catalytic activity of enzymes. It has been shown to enhance the activity of some enzymes, making them more efficient in catalyzing reactions.
Eigenschaften
CAS-Nummer |
124618-51-5 |
|---|---|
Produktname |
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans-(9CI) |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
ethyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)6-4(9)3-5(10)8-6/h4,6,9H,2-3H2,1H3,(H,8,10)/t4-,6-/m0/s1 |
InChI-Schlüssel |
PLHCUNPELFMSPY-NJGYIYPDSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](CC(=O)N1)O |
SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
Kanonische SMILES |
CCOC(=O)C1C(CC(=O)N1)O |
Synonyme |
L-Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



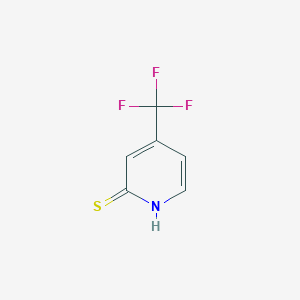
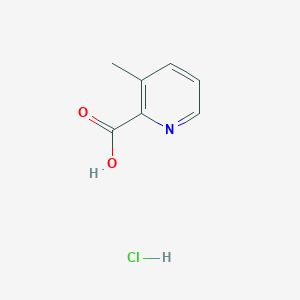
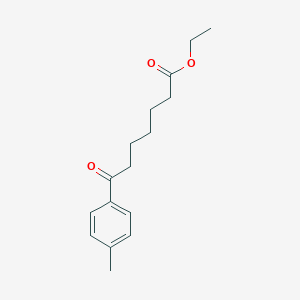
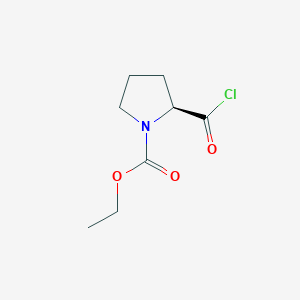
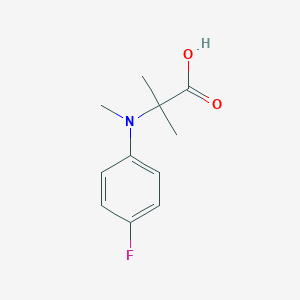
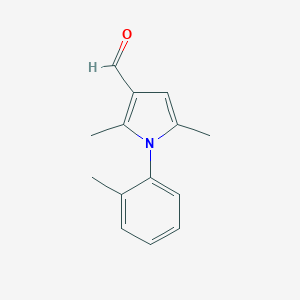

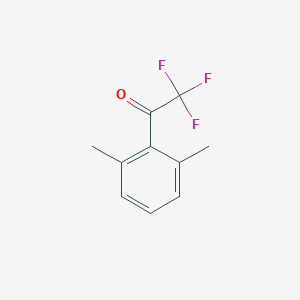
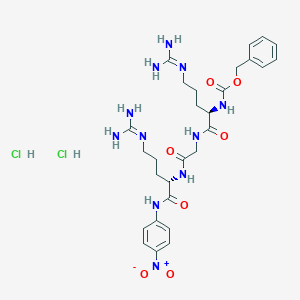
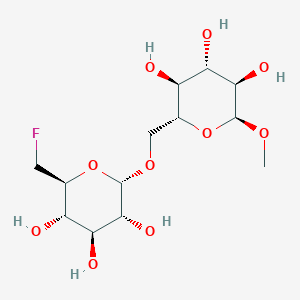
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
